Ferric fluoride

Description

Properties

IUPAC Name |

iron(3+);trifluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXXPRJOPFJRHA-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[Fe+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

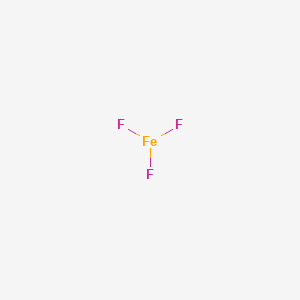

Molecular Formula |

F3Fe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Ferric Fluoride (B91410) from Iron(III) Chloride

Abstract

Iron(III) fluoride, or ferric fluoride (FeF₃), is an inorganic compound of significant interest to researchers due to its applications in ceramics manufacturing, as a catalyst in organic synthesis, and as a cathode material in batteries.[1][2] This technical guide provides a comprehensive overview of the primary synthesis routes for preparing this compound from the common precursor, iron(III) chloride (FeCl₃). Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthesis methodology for their specific application. Both anhydrous and hydrated forms of this compound are discussed, with particular emphasis on laboratory-scale preparations.[1][3]

Introduction to this compound

This compound (FeF₃) is an inorganic compound that can exist in both anhydrous and hydrated forms.[1] The anhydrous form is a white or pale green crystalline solid, while the hydrated forms, such as the trihydrate (FeF₃·3H₂O), are typically light pink.[1][4] Anhydrous FeF₃ is sparingly soluble in water but is soluble in dilute hydrofluoric acid.[3][5] It is used in the production of ceramics, as a catalyst for cross-coupling reactions, and in the chemoselective addition of cyanide to aldehydes to produce cyanohydrins.[2][3] Its unique electrochemical properties also make it a candidate for cathode materials in lithium-ion batteries.[6]

Physicochemical Properties

A summary of the key physical and chemical properties of both anhydrous and hydrated this compound is presented in Table 1. Understanding these properties is crucial for handling, storage, and application of the synthesized material.

| Property | Anhydrous Iron(III) Fluoride (FeF₃) | Iron(III) Fluoride Trihydrate (FeF₃·3H₂O) |

| Molar Mass | 112.84 g/mol [1] | 166.89 g/mol [1] |

| Appearance | Pale green or white crystals[1][3] | Light pink crystals[1] |

| Density | 3.87 g/cm³[1] | 2.3 g/cm³[1] |

| Melting Point | > 1000 °C (sublimes)[1][7] | Decomposes upon heating |

| Solubility in Water | Slightly soluble[1][7] | 49.5 g/100 mL[1] |

| Solubility (Other) | Insoluble in alcohol, ether, benzene[3][5] | N/A |

Table 1. Comparative physicochemical properties of anhydrous and hydrated iron(III) fluoride.

Synthesis Methodologies from Iron(III) Chloride

The conversion of iron(III) chloride to iron(III) fluoride can be achieved through several chemical pathways. The choice of method depends on the desired form of the product (anhydrous vs. hydrated), available equipment, and safety considerations. The most common methods are detailed below.

Method 1: Reaction with Anhydrous Hydrogen Fluoride

This is the most practical and widely cited method for producing high-purity, anhydrous this compound.[1][2] The reaction involves treating anhydrous iron(III) chloride with a stream of anhydrous hydrogen fluoride (HF) gas.[8]

Reaction: FeCl₃(s) + 3HF(g) → FeF₃(s) + 3HCl(g)[1][2]

Advantages:

-

Direct conversion to the anhydrous product.

-

High purity is achievable.

Disadvantages:

-

Requires specialized equipment (tube furnace, gas flow controllers).

-

Extreme hazard associated with anhydrous hydrogen fluoride.

Method 2: Aqueous Precipitation

This method is a convenient laboratory-scale synthesis that typically yields hydrated this compound. It involves the reaction of an aqueous solution of iron(III) chloride with a soluble fluoride salt, such as sodium fluoride (NaF).[9][10]

Reaction: FeCl₃(aq) + 3NaF(aq) → FeF₃(s)↓ + 3NaCl(aq)[9][10]

Advantages:

-

Simpler and safer procedure compared to using HF gas.

-

Does not require high temperatures or specialized reactors.

Disadvantages:

-

Produces the hydrated form (FeF₃·3H₂O), which may require dehydration.

-

Potential for co-precipitation of impurities.

Method 3: Solvothermal Synthesis

Solvothermal methods can be employed to synthesize nanostructured iron-based fluorides with controlled morphology and composition.[11] This technique involves the reaction of an iron precursor, like FeCl₃, with a fluorine source in a sealed vessel (autoclave) containing a non-aqueous solvent at elevated temperatures and pressures.

Advantages:

-

Excellent control over particle size, morphology, and crystallinity.[11]

-

Can produce materials with enhanced electrochemical performance.[6]

Disadvantages:

-

Requires specialized high-pressure autoclave equipment.

-

Reaction parameters (temperature, time, solvent) need careful optimization.[11]

Detailed Experimental Protocols

The following sections provide detailed protocols for the synthesis methods described above. Extreme caution must be exercised, and all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol for Anhydrous FeF₃ via HF Gas Reaction

Materials:

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Anhydrous Hydrogen Fluoride (HF) gas cylinder

-

Inert gas (Nitrogen or Argon)

-

Tube furnace capable of reaching at least 400 °C

-

HF-resistant reaction tube (e.g., Monel or nickel) and gas lines

-

Gas flow controllers

-

Acid gas scrubber for effluent HCl and unreacted HF

Procedure:

-

Preparation: Ensure the anhydrous FeCl₃ is completely dry, as any moisture will lead to the formation of iron oxychlorides.[12] Place a known quantity of anhydrous FeCl₃ into the center of the reaction tube.

-

Assembly: Assemble the reaction tube within the tube furnace and connect the gas inlet and outlet lines. The outlet should be directed to an appropriate acid gas scrubber (e.g., a sodium hydroxide (B78521) or calcium hydroxide solution).

-

Inerting: Purge the entire system with an inert gas (N₂ or Ar) for at least 30 minutes to remove all air and moisture.[8][13]

-

Heating: Begin heating the furnace to the desired reaction temperature (typically 300-400 °C) while maintaining the inert gas flow.

-

Fluorination: Once the temperature has stabilized, stop the inert gas flow and slowly introduce a controlled stream of anhydrous HF gas over the heated FeCl₃.[8]

-

Reaction Time: Maintain the temperature and HF flow for several hours to ensure complete conversion. The reaction progress can be monitored by observing the cessation of HCl gas evolution at the outlet.

-

Cooling and Isolation: After the reaction is complete, stop the HF flow and switch back to the inert gas flow to purge the system of any residual HF and HCl.

-

Collection: Allow the furnace to cool to room temperature under the inert gas stream. Once cooled, the reaction tube can be carefully disassembled inside a glovebox or under an inert atmosphere to collect the pale green/white FeF₃ product.

Protocol for Hydrated FeF₃ via Aqueous Precipitation

Materials:

-

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

-

Sodium Fluoride (NaF)

-

Deionized Water

-

Beakers, magnetic stirrer, and filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Solution Preparation:

-

Prepare a solution of iron(III) chloride by dissolving a calculated amount of FeCl₃·6H₂O in deionized water. A typical concentration might be 0.5 M.

-

In a separate beaker, prepare a stoichiometric solution of sodium fluoride (3 molar equivalents). For example, if you used 0.1 moles of FeCl₃, you would need 0.3 moles of NaF.

-

-

Precipitation: While vigorously stirring the FeCl₃ solution, slowly add the NaF solution dropwise. A precipitate of iron(III) fluoride will form immediately.[9]

-

Digestion: Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to age, which can improve its filterability.

-

Isolation:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid several times with deionized water to remove the soluble sodium chloride byproduct and any unreacted starting materials.

-

Finally, wash the product with a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying.

-

-

Drying: Dry the light pink solid in a low-temperature oven (e.g., 50-60 °C) or a vacuum desiccator to obtain iron(III) fluoride trihydrate (FeF₃·3H₂O). Heating to higher temperatures may cause partial decomposition.[1]

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

Iron(III) Chloride (FeCl₃): Corrosive and hygroscopic.[14] Avoid contact with skin and eyes. Handle in a dry environment.

-

Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic.[1] It can cause severe, painful burns that may not be immediately apparent. Inhalation can be fatal. All work with anhydrous HF must be conducted in a specialized, dedicated fume hood with appropriate HF-resistant materials and a comprehensive emergency plan, including access to calcium gluconate gel.

-

Sodium Fluoride (NaF): Toxic by ingestion and inhalation.[10] Avoid creating dust.

-

General Precautions: Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. All procedures should be performed within a certified chemical fume hood.

Conclusion

The synthesis of this compound from iron(III) chloride is a well-established process with multiple viable routes. The reaction with anhydrous hydrogen fluoride is the preferred method for producing high-purity, anhydrous FeF₃, essential for many catalytic and materials science applications. However, the extreme hazards of HF necessitate specialized facilities. For general laboratory purposes and applications where the hydrated form is acceptable, the aqueous precipitation method offers a significantly safer and more accessible alternative.[9] Finally, solvothermal synthesis provides a sophisticated route to nanostructured materials with tailored properties, which is of particular interest in the fields of energy storage and advanced materials.[11] The choice of synthesis protocol should be guided by the desired product specifications, available resources, and a thorough assessment of the associated safety risks.

References

- 1. Iron(III) fluoride - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 7783-50-8 [smolecule.com]

- 3. Iron(III) fluoride | 7783-50-8 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Iron(III) fluoride, anhydrous, 97% min | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Iron fluoride (FeF3) | F3Fe | CID 24552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. you-iggy.com [you-iggy.com]

- 10. FeCl3 + 3 NaF → 3 NaCl + FeF3 - Balanced equation | Chemical Equations online! [chemequations.com]

- 11. Synthesis of iron-fluoride materials with controlled nanostructures and composition through a template-free solvothermal route for lithium ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Iron(III) chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the α- and β-Polymorphs of Iron(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the α- and β-polymorphs of iron(III) fluoride (B91410) (FeF₃), focusing on their crystal structures, synthesis, and key properties. This document is intended to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development who are interested in the characteristics and applications of these materials.

Introduction to FeF₃ Polymorphs

Iron(III) fluoride is an inorganic compound that exists in several polymorphic forms, with the α- and β-phases being of significant scientific interest. These polymorphs exhibit distinct crystal structures, which in turn lead to differences in their physical and chemical properties. Understanding these differences is crucial for their application in various fields, including catalysis, battery materials, and potentially as drug delivery vehicles.

α-FeF₃ adopts a rhombohedral crystal structure, which can be viewed as a distorted version of the cubic ReO₃-type structure. This form is typically synthesized at higher temperatures.

β-FeF₃ crystallizes in a cubic pyrochlore (B1171951) structure. This structure is characterized by a network of corner-sharing octahedra, creating a system of interconnected channels. The synthesis of the anhydrous β-polymorph is challenging, often yielding hydrated or hydroxyfluoride variants.

Crystal Structure and Properties

The distinct crystal structures of α-FeF₃ and β-FeF₃ give rise to different material properties. The following tables summarize the key crystallographic and magnetic data for these two polymorphs.

Table 1: Crystallographic Data of α-FeF₃ and β-FeF₃

| Property | α-FeF₃ | β-FeF₃ |

| Crystal System | Rhombohedral | Cubic |

| Space Group | R-3c | Fd-3m |

| Lattice Parameters | a = 5.362 Å, c = 13.32 Å | a = 10.42 Å |

| Cell Angles | α = β = 90°, γ = 120° | α = β = γ = 90° |

| Formula Units (Z) | 6 | 8 |

| Coordination | FeF₆ octahedra | FeF₆ octahedra |

Table 2: Magnetic Properties

| Property | α-FeF₃ | β-FeF₃ |

| Magnetic Ordering | Antiferromagnetic | Exhibits magnetic frustration |

| Néel Temperature (Tₙ) | ~363 K | Lower, complex magnetic behavior |

Experimental Protocols

The synthesis method plays a critical role in obtaining the desired polymorph of FeF₃. Below are representative experimental protocols for the synthesis of α-FeF₃. The synthesis of pure, anhydrous β-FeF₃ is more complex and often involves hydrothermal methods that can lead to hydrated products.

Synthesis of α-FeF₃ (Solid-State Reaction)

A common and effective method for synthesizing anhydrous α-FeF₃ is through the solid-state reaction of iron(III) oxide (Fe₂O₃) with ammonium (B1175870) bifluoride (NH₄HF₂).[1]

Materials:

-

Iron(III) oxide (α-Fe₂O₃)

-

Ammonium bifluoride (NH₄HF₂)

Procedure:

-

Thoroughly mix α-Fe₂O₃ and NH₄HF₂ in a molar ratio of 1:6. To ensure complete fluorination, a 20% excess of NH₄HF₂ is recommended.[1]

-

Place the mixture in a suitable reactor (e.g., a horizontal tube furnace).

-

Heat the mixture in a controlled atmosphere (e.g., under a flow of inert gas like argon or nitrogen) according to the following temperature program:

-

Heat to 150°C and hold for 4-5 hours.

-

Increase the temperature to 300-400°C and hold for another 4-5 hours.[1]

-

-

After the final heating step, cool the reactor to room temperature under the inert atmosphere.

-

The resulting product is anhydrous α-FeF₃ powder.

Characterization: The phase purity of the synthesized α-FeF₃ should be confirmed using powder X-ray diffraction (XRD).

Synthesis of β-FeF₃ (Hydrothermal Method - General Approach)

The synthesis of β-FeF₃ with a pyrochlore structure typically involves hydrothermal methods. It is important to note that these methods often yield hydrated or hydroxyfluoride phases, and obtaining a purely anhydrous β-FeF₃ can be challenging.

Materials:

-

An iron(III) salt (e.g., FeCl₃, Fe(NO₃)₃) or a hydrated iron fluoride precursor (e.g., FeF₃·3H₂O).

-

A fluoride source (e.g., HF, NH₄F).

-

Water or a mixed solvent system (e.g., water/ethanol).

General Procedure:

-

Dissolve the iron precursor and the fluoride source in the chosen solvent in a Teflon-lined autoclave.

-

Seal the autoclave and heat it to a specific temperature (typically between 150-250°C) for a designated period (several hours to days).

-

After the reaction, the autoclave is cooled to room temperature.

-

The solid product is collected by filtration or centrifugation, washed with water and ethanol, and then dried.

Note: The specific reaction conditions (temperature, time, precursor concentrations, and solvent) will determine the final product's phase and hydration state. Careful optimization is required to favor the formation of the β-FeF₃ structure.

Visualizations

The following diagrams illustrate the crystal structures of the α- and β-polymorphs of FeF₃ and a generalized experimental workflow for their synthesis.

Caption: Crystal structure of α-FeF₃ showing the FeF₆ octahedra.

Caption: Crystal structure of β-FeF₃ illustrating the pyrochlore lattice.

Caption: Generalized experimental workflows for the synthesis of α- and β-FeF₃.

References

An In-depth Technical Guide to the Magnetic Properties of Ferric Fluoride Nanoparticles

Executive Summary

Ferric fluoride (B91410) (FeF₃) nanoparticles are an emerging class of materials with unique magnetic properties that distinguish them from the more commonly studied iron oxides. Unlike the ferrimagnetic or superparamagnetic behavior of magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) nanoparticles, FeF₃ nanoparticles typically exhibit antiferromagnetic or speromagnetic characteristics. Their behavior is highly dependent on their crystalline structure, particle size, and hydration state. This guide provides a detailed overview of the synthesis, structural forms, and magnetic characterization of FeF₃ nanoparticles, presenting available quantitative data, experimental protocols, and a logical workflow for their analysis. This information is critical for researchers exploring their potential in catalysis, energy storage, and biomedical applications.

Introduction to the Magnetism of Ferric Fluoride

Anhydrous this compound is intrinsically an antiferromagnetic material. In its bulk crystalline form (rhombohedral structure), it exhibits a Néel temperature (Tₙ), the temperature above which antiferromagnetic ordering is lost, of approximately 360 K.[1] The magnetic properties of FeF₃ are derived from the superexchange interactions between Fe³⁺ ions mediated by F⁻ ions.[1]

When synthesized at the nanoscale, FeF₃ can adopt various structures, including crystalline and amorphous phases, each with distinct magnetic behaviors:

-

Crystalline Nanoparticles: These particles are expected to retain the antiferromagnetic properties of the bulk material, but with finite-size effects that can influence the Néel temperature.

-

Amorphous Nanoparticles: Lacking long-range crystalline order, amorphous FeF₃ nanoparticles do not exhibit a sharp antiferromagnetic transition. Instead, they demonstrate a "spin-glass-like" behavior known as speromagnetism, characterized by a freezing of the disordered spins at a low temperature (Tբ).[2]

-

Hydrated Forms: The presence of water in the crystal structure, as in β-FeF₃(H₂O)₂, can significantly alter the magnetic exchange pathways, leading to different magnetic ordering temperatures.[3][4]

A significant portion of the research on FeF₃ nanoparticles is in the context of lithium-ion batteries. In this application, the FeF₃ is converted to superparamagnetic iron (Fe) nanoparticles during the electrochemical cycle. It is crucial to distinguish the magnetic properties of the initial FeF₃ material from the resulting Fe nanoparticles.[5][6][7]

Quantitative Magnetic Properties

Quantitative data on the magnetic properties of as-synthesized FeF₃ nanoparticles, particularly size-dependent saturation magnetization and coercivity, is limited in the current literature. The antiferromagnetic nature of FeF₃ results in a very low net magnetic moment. The available data primarily focuses on the magnetic transition temperatures.

| Material Type | Nanoparticle Size | Magnetic Behavior | Transition Temperature (K) | Molar Curie Constant (Cₘ) | Reference |

| Amorphous FeF₃ | < 8 nm | Speromagnetic | Tբ = 29 | 3.54 (50-300 K) | [2] |

| Hydrated β-FeF₃(H₂O)₂·H₂O | Not specified | Antiferromagnetic | Tₙ = 20 | Not reported | [3][4] |

| Rhombohedral FeF₃ (bulk reference) | Bulk | Antiferromagnetic | Tₙ ≈ 360 | Not reported | [1] |

Table 1: Summary of reported magnetic properties for different forms of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of FeF₃ nanoparticles. Below are representative protocols derived from the literature.

This protocol is based on the thermal decomposition of a hydrated this compound precursor, a common method for producing amorphous nanoparticles.[2]

-

Precursor Synthesis: Synthesize the precursor, β-FeF₃·3H₂O, by dissolving metallic iron in a 40% aqueous hydrofluoric acid solution. The reaction is typically carried out at room temperature until the iron is completely dissolved. The resulting solution is then carefully evaporated to crystallize the hydrated this compound.

-

Thermal Decomposition: Place the β-FeF₃·3H₂O precursor in a furnace.

-

Heating Ramp: Heat the sample under a controlled atmosphere (e.g., argon or nitrogen) to a temperature of approximately 200°C.

-

Isothermal Hold: Maintain this temperature for several hours to ensure the complete removal of water and the formation of the amorphous FeF₃ phase.

-

Cooling: Allow the sample to cool to room temperature under the inert atmosphere.

-

Characterization: The resulting powder should be characterized by X-ray diffraction (XRD) to confirm its amorphous nature and by Transmission Electron Microscopy (TEM) to determine particle size and morphology.

The solvothermal method allows for good control over the morphology and composition of the resulting nanoparticles.[8]

-

Reactant Preparation: Dissolve an iron source (e.g., FeCl₃·6H₂O) and a fluorine source (e.g., NH₄F) in a solvent mixture, typically containing ethanol (B145695) and water.

-

Mixing: Stir the solution vigorously for a set period (e.g., 30 minutes) to ensure homogeneous mixing.

-

Autoclave Sealing: Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to a specific temperature (e.g., 180-200°C) and maintain it for an extended period (e.g., 12-24 hours).

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the product by centrifugation.

-

Washing: Wash the collected precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C).

4.3.1 Vibrating Sample Magnetometry (VSM) / SQUID Magnetometry

These techniques are used to measure the bulk magnetic properties of the nanoparticle samples.

-

Sample Preparation: A known mass of the dried FeF₃ nanoparticle powder is packed into a sample holder (e.g., a gelatin capsule or a specialized non-magnetic container). The sample should be immobilized to prevent movement during measurement.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

-

Cool the sample from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field.

-

Apply a small magnetic field (e.g., 50-100 Oe).

-

Measure the magnetic moment as the sample is warmed up (ZFC curve). The peak of the ZFC curve often indicates the blocking or Néel temperature.

-

Next, cool the sample again in the presence of the same magnetic field.

-

Measure the magnetic moment as the sample is warmed (FC curve). The divergence of the ZFC and FC curves is indicative of magnetic irreversibility.

-

-

Magnetic Hysteresis (M-H) Loops:

-

Set the temperature (e.g., 300 K and a temperature below the transition temperature, like 5 K).

-

Apply a large magnetic field (e.g., up to 5-7 Tesla) and then sweep it to the negative equivalent and back to the positive maximum, measuring the magnetic moment at each field step.

-

From the M-H loop, parameters such as coercivity (Hc) and remanent magnetization (Mr) can be determined. For antiferromagnetic materials like FeF₃, the hysteresis loop is expected to be very narrow with low remanence.

-

4.3.2 Mössbauer Spectroscopy

This technique provides information about the local magnetic environment of the iron nuclei.

-

Sample Preparation: The FeF₃ nanoparticle powder is uniformly spread and contained in a sample holder that is transparent to gamma rays.

-

Data Acquisition: The sample is exposed to a source of gamma rays (typically ⁵⁷Co). The absorption of these gamma rays by the ⁵⁷Fe nuclei in the sample is measured as a function of the source velocity.

-

Temperature Control: Spectra are often collected at room temperature and at low temperatures (e.g., liquid helium temperature, ~4.2 K) to observe changes in magnetic ordering.

-

Spectral Analysis: The resulting spectrum is fitted to identify parameters such as isomer shift (IS), quadrupole splitting (QS), and hyperfine magnetic field (Bhf). For paramagnetic or amorphous FeF₃ at room temperature, the spectrum is typically a quadrupole doublet. Below the magnetic ordering temperature, this doublet will split into a sextet, indicating the presence of a hyperfine magnetic field.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound nanoparticles.

Workflow for Synthesis and Characterization of FeF₃ Nanoparticles.

Conclusion

The magnetic properties of this compound nanoparticles are fundamentally different from their iron oxide counterparts, primarily exhibiting antiferromagnetic or speromagnetic behavior. This technical guide has outlined the synthesis and detailed characterization protocols necessary for investigating these materials. While comprehensive size-dependent quantitative data for parameters like coercivity and saturation magnetization remain sparse, the established methodologies for measuring magnetic transition temperatures and local magnetic environments provide a solid foundation for future research. For professionals in materials science and drug development, understanding these distinct magnetic characteristics is essential for harnessing the unique potential of FeF₃ nanoparticles in advanced applications.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural and magnetic properties of the low-dimensional fluoride β-FeF3(H2O)2·H2O - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. daneshyari.com [daneshyari.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of iron-fluoride materials with controlled nanostructures and composition through a template-free solvothermal route for lithium ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Solubility of Ferric Fluoride in Organic Solvents for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric fluoride (B91410) (FeF₃), an inorganic compound with notable applications in catalysis, ceramics, and battery technology, presents a unique solubility profile that is of significant interest to researchers and professionals in various scientific fields, including drug development. Its interaction with organic solvents is a critical factor in its application as a catalyst in organic synthesis and for its processing in material science. This technical guide provides a comprehensive overview of the solubility of ferric fluoride in organic solvents, drawing from available scientific literature and chemical databases. The document details its qualitative solubility in a range of common organic solvents, outlines experimental protocols for solubility determination, and explores its role as a Lewis acid catalyst in organic reactions, a key area where its interaction with organic media is of paramount importance.

Quantitative and Qualitative Solubility of this compound

A comprehensive search of chemical literature and databases reveals a consensus on the generally low solubility of this compound in most common organic solvents. While precise quantitative data remains scarce, qualitative descriptions consistently categorize it as "practically insoluble" or "insoluble" in non-polar and many polar organic solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Citations |

| Alcohols | Methanol, Ethanol | Practically Insoluble | [1][2] |

| Ethers | Diethyl ether | Insoluble | [1][2] |

| Aromatic Hydrocarbons | Benzene | Insoluble | [1][2] |

| Other | Liquid Hydrogen Fluoride | 0.008 g/100 g | [1] |

It is important to note that the anhydrous form of this compound is hygroscopic.[3] The presence of even trace amounts of water can influence its solubility characteristics and reactivity in organic media.

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound in novel organic solvent systems, a standardized experimental protocol is crucial. The following methodology is a general guideline that can be adapted based on the specific solvent and available analytical instrumentation.

2.1. Equilibrium Solubility Determination Method

This method involves creating a saturated solution of this compound in the organic solvent of interest and then quantifying the concentration of dissolved iron.

Materials and Equipment:

-

Anhydrous this compound (FeF₃) powder

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for iron quantification

-

Volumetric flasks and pipettes

Protocol:

-

Sample Preparation:

-

Add an excess amount of anhydrous this compound to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification of Dissolved this compound:

-

Prepare a series of standard solutions of a known iron salt (e.g., iron(III) chloride) in the same organic solvent.

-

Dilute the filtered sample solution to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the standard solutions and the sample solution using ICP-OES or AAS to determine the concentration of iron in the sample.

-

Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 mL or mol/L.

-

Role of this compound as a Lewis Acid Catalyst in Organic Solvents

Despite its low solubility, this compound is an effective Lewis acid catalyst for a variety of organic transformations.[4][5][6] A Lewis acid is an electron-pair acceptor. In the context of organic reactions, this compound can activate substrates by coordinating to lone pairs of electrons on heteroatoms (such as oxygen or nitrogen), thereby increasing the electrophilicity of the substrate and facilitating nucleophilic attack.

The catalytic activity of this compound can occur through both heterogeneous and homogeneous pathways. In a heterogeneous system, the reaction takes place on the surface of the solid catalyst. In a homogeneous system, a small amount of the catalyst dissolves in the reaction medium. The distinction between these two modes of catalysis can sometimes be ambiguous, especially when only trace amounts of dissolved catalyst are required to drive the reaction.

Diagram 1: Generalized Workflow for a this compound-Catalyzed Organic Reaction

Caption: A generalized workflow for a typical organic reaction catalyzed by this compound.

Diagram 2: Lewis Acid Catalysis Mechanism by this compound

References

- 1. Iron fluoride (FeF3) | F3Fe | CID 24552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7783-50-8 CAS MSDS (Iron(III) fluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Iron(III) fluoride - Wikipedia [en.wikipedia.org]

- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Iron Fluoride/N-Heterocyclic Carbene Catalyzed Cross Coupling between Deactivated Aryl Chlorides and Alkyl Grignard Reagents with or without β-Hydrogens [organic-chemistry.org]

A Comprehensive Technical Guide to the Thermal Stability of Hydrated Ferric Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of hydrated ferric fluoride (B91410) (FeF₃·3H₂O), a compound of increasing interest in various scientific fields, including catalysis and materials science. This document outlines the multi-stage thermal decomposition process, detailing the transformation temperatures, mass loss, and resulting products. Furthermore, it provides comprehensive experimental protocols for the analytical techniques used to characterize these thermal events.

Thermal Decomposition Pathway of Hydrated Ferric Fluoride

The thermal decomposition of hydrated this compound (β-FeF₃·3H₂O) is a complex, multi-step process involving dehydration and the subsequent release of hydrogen fluoride (HF). The process ultimately yields anhydrous this compound (FeF₃) or iron(III) oxide (Fe₂O₃), depending on the final temperature and atmospheric conditions. The decomposition proceeds through the formation of intermediate species, including partially dehydrated forms and iron hydroxyfluorides.

The structure of the initial β-FeF₃·3H₂O consists of infinite chains of [FeF₆]n and [FeF₂(H₂O)₄]n.[1][2][3] The thermal decomposition induces a collapse and condensation of these chains.[1][2][3]

The generally accepted thermal decomposition pathway is visualized in the following diagram:

Caption: Stepwise thermal decomposition of hydrated this compound.

Quantitative Thermal Analysis Data

The thermal decomposition of FeF₃·3H₂O has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key thermal events, including temperature ranges and corresponding mass loss percentages.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Resulting Product(s) |

| Stage 1: Dehydration | 100 - 250 | Variable | H₂O | FeF₃·(3-x)H₂O |

| Stage 2: Hydrolysis & HF Loss | 250 - 400 | Variable | H₂O, HF | FeF₃₋ₓ(OH)ₓ, FeF₃·0.33H₂O |

| Stage 3: Formation of Anhydrous FeF₃ | > 400 | Variable | H₂O, HF | Anhydrous FeF₃ |

| Stage 4: Oxidation to Fe₂O₃ | > 500 (in air) | Variable | F₂, O₂ | Fe₂O₃ |

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Heat-treatment of β-FeF₃·3H₂O at 200°C leads to the formation of FeF₃·0.33H₂O, and further heating to 400°C results in anhydrous FeF₃.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the thermal stability of hydrated this compound.

Synthesis of β-FeF₃·3H₂O

A common method for the synthesis of β-FeF₃·3H₂O involves the precipitation from an aqueous solution of an iron(III) salt and hydrofluoric acid.[1]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of β-FeF₃·3H₂O.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed to monitor the mass loss and thermal events, respectively, as a function of temperature.

-

Instrument: A simultaneous thermal analyzer (TGA/DSC) is typically used.

-

Sample Preparation: A small amount of the hydrated this compound sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, commonly a continuous flow of an inert gas such as nitrogen or argon, to prevent oxidation. For studying the formation of iron oxides, air or oxygen is used. A typical flow rate is 50-100 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, typically ranging from 5 to 20°C/min.

-

Data Analysis: The TGA curve provides the percentage of mass loss versus temperature, from which the stoichiometry of the decomposition reactions can be inferred. The DSC curve shows endothermic and exothermic peaks corresponding to phase transitions, dehydration, and decomposition processes.

X-ray Diffraction (XRD)

X-ray diffraction is employed to identify the crystalline phases of the starting material and the solid products formed at different stages of the thermal decomposition.

-

Instrument: A powder X-ray diffractometer with a copper Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Sample Preparation: A small amount of the solid sample is finely ground and mounted on a sample holder. For in-situ experiments, a high-temperature stage is used to heat the sample during data collection.

-

Data Collection: The diffraction patterns are typically recorded over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present in the sample. For example, the peaks for anhydrous FeF₃ can be indexed to JCPDF 01-088-2023, and FeF₃·0.33H₂O to JCPDS 01-076-1262.[4]

Characterization of Decomposition Products

The thermal decomposition of hydrated this compound results in various intermediate and final products, the nature of which is highly dependent on the temperature and surrounding atmosphere.

-

FeF₃·(3-x)H₂O and FeF₃·0.33H₂O: These are partially dehydrated forms of the initial trihydrate, where a portion of the water of hydration has been removed.[4]

-

FeF₃₋ₓ(OH)ₓ: The release of HF during the decomposition leads to the formation of iron hydroxyfluoride, where some fluoride ions are replaced by hydroxide (B78521) ions.[1][2][3] This results in a hexagonal tungsten bronze (HTB) type structure.[1][2][3]

-

Anhydrous FeF₃: At temperatures above 400°C in an inert atmosphere, the complete removal of water and HF leads to the formation of anhydrous this compound.[4]

-

Fe₂O₃: In the presence of air or oxygen at elevated temperatures (typically above 500°C), anhydrous FeF₃ can be oxidized to iron(III) oxide (hematite).

The characterization of these products is crucial for understanding the decomposition mechanism and for applications where specific phases are desired. XRD is the primary tool for identifying these crystalline products.

References

An In-depth Technical Guide to the Electronic Band Structure of Ferric Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of ferric fluoride (B91410) (FeF₃), a material of significant interest in various scientific and technological fields, including catalysis and battery materials. This document details the fundamental crystal structure, theoretical electronic properties derived from computational modeling, and experimental characterization of FeF₃. Methodologies for key experimental techniques are described, and quantitative data are summarized for comparative analysis.

Crystal Structure of Ferric Fluoride

Anhydrous this compound (FeF₃) predominantly crystallizes in a rhombohedral structure, belonging to the R-3c space group.[1] This structure is analogous to that of rhenium trioxide (ReO₃) and is characterized by a three-dimensional network of corner-sharing FeF₆ octahedra.[1] In this arrangement, the Fe³⁺ ions are octahedrally coordinated by six F⁻ ions, and each F⁻ ion is linearly coordinated to two Fe³⁺ ions.

The Materials Project database also lists other possible crystallographic forms, including a trigonal structure with the P321 space group and a cubic structure with the Pm-3m space group.[2][3] The exact lattice parameters can vary slightly depending on the specific crystalline form. In addition to the anhydrous form, this compound can exist in hydrated states, such as FeF₃·3H₂O and FeF₃·0.33H₂O, which exhibit different crystal structures and electronic properties.[1][4]

Theoretical Electronic Band Structure

Density Functional Theory (DFT) Calculations

The electronic band structure of this compound has been extensively studied using first-principles calculations based on Density Functional Theory (DFT).[5][6] DFT is a computational quantum mechanical modeling method that allows for the investigation of the electronic structure of many-body systems.[7] The workflow for a typical DFT-based band structure calculation is depicted below.

References

A Technical Deep Dive into the Allotropic Phases of Iron(III) Fluoride: Rhombohedral vs. Cubic Structures

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive analysis of the rhombohedral and cubic phases of iron(III) fluoride (B91410) (FeF₃). This document outlines the synthesis, structural characteristics, and physical properties of these polymorphs, presenting a comparative view to aid in their application and study.

Introduction

Iron(III) fluoride (FeF₃), a compound of significant interest in catalysis, materials science, and more recently in the context of battery materials, exists in several polymorphic forms. The arrangement of its constituent iron and fluorine atoms into different crystal lattices gives rise to distinct physical and chemical properties. This guide focuses on the two most prominent crystalline forms: the thermodynamically stable rhombohedral phase and the less common cubic phases. Understanding the nuances of these structures is paramount for harnessing their unique characteristics in various scientific and industrial applications.

Crystallographic Properties

The fundamental difference between the rhombohedral and cubic phases of FeF₃ lies in their crystal structures. The rhombohedral phase is the most commonly encountered and is considered the ground state under ambient conditions. In contrast, at least two cubic polymorphs have been identified, typically synthesized under specific non-equilibrium conditions.

Table 1: Crystallographic Data for Rhombohedral and Cubic FeF₃ Phases

| Property | Rhombohedral FeF₃ | Cubic FeF₃ (Pm-3m) | Cubic FeF₃ (Fd-3m) |

| Crystal System | Trigonal | Cubic | Cubic |

| Space Group | R-3c (No. 167)[1] | Pm-3m (No. 221)[2] | Fd-3m (No. 227) |

| Lattice Parameters | a = 5.23 Å, c = 13.32 Å | a = 5.46 Å[2] | a = 10.35 Å |

| Unit Cell Volume | 315.3 ų | 162.8 ų | 1107.2 ų |

| Formula Units (Z) | 6 | 1 | 8 |

| Calculated Density | 3.50 g/cm³ | 3.26 g/cm³[2] | 2.71 g/cm³ |

| Coordination Geometry | FeF₆ octahedra | FeF₆ octahedra | FeF₆ octahedra |

| Connectivity | Corner-sharing FeF₆ octahedra | Corner-sharing FeF₆ octahedra | Corner-sharing FeF₆ octahedra |

Synthesis Methodologies

The synthesis of a specific FeF₃ polymorph is highly dependent on the chosen method and reaction conditions. While the rhombohedral phase is often obtained through traditional solid-state reactions and hydrothermal methods, the cubic phases typically require kinetically controlled synthesis routes.

Experimental Protocols

3.1.1. Hydrothermal Synthesis of Rhombohedral FeF₃

While a definitive, detailed protocol for the exclusive synthesis of rhombohedral FeF₃ is not consistently reported across the literature, a general hydrothermal approach can be outlined.[3][4][5]

-

Precursors: Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and a fluorine source such as ammonium (B1175870) fluoride (NH₄F) or hydrofluoric acid (HF).

-

Solvent: Deionized water or a mixture of water and ethanol (B145695).

-

Procedure:

-

Stoichiometric amounts of the iron and fluorine precursors are dissolved in the chosen solvent.

-

The resulting solution is transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated to a temperature typically in the range of 150-200°C for a duration of 12-24 hours.

-

After cooling to room temperature, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried under vacuum.

-

-

Characterization: The resulting powder should be characterized by X-ray diffraction (XRD) to confirm the rhombohedral phase.

3.1.2. Sol-Gel Synthesis of Cubic FeF₃

The sol-gel method offers a low-temperature route to metastable phases, including potentially the cubic form of FeF₃.[6][7] A generalized protocol is as follows:

-

Precursors: An iron(III) alkoxide (e.g., iron(III) ethoxide) or an iron(III) salt (e.g., iron(III) chloride) and a fluorinating agent (e.g., anhydrous HF in a suitable solvent).

-

Solvent: Anhydrous ethanol or other suitable organic solvent.

-

Procedure:

-

The iron precursor is dissolved in the anhydrous solvent under an inert atmosphere.

-

The fluorinating agent is added dropwise to the iron precursor solution with vigorous stirring.

-

The resulting sol is aged for a period to allow for gelation.

-

The gel is then dried under vacuum or supercritical conditions to obtain the solid product.

-

-

Characterization: XRD analysis is crucial to identify the crystalline phase of the resulting FeF₃. It is important to note that controlling the reaction kinetics is critical to obtaining the cubic phase, and the synthesis may result in amorphous or a mixture of phases.

3.1.3. Mechanochemical Synthesis

Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, has been explored for the preparation of various metal fluorides and can be a route to different FeF₃ polymorphs.[8][9][10]

-

Precursors: Anhydrous iron(III) chloride (FeCl₃) and a solid fluorinating agent like potassium fluoride (KF).

-

Procedure:

-

Stoichiometric amounts of the precursors are placed in a high-energy ball milling vial under an inert atmosphere.

-

The mixture is milled for a specific duration at a set rotation speed.

-

The resulting powder is then washed to remove any by-products.

-

-

Characterization: The phase composition of the product is determined by XRD. The resulting polymorph can be influenced by milling parameters such as time, speed, and the ball-to-powder ratio.

Comparative Physical Properties

The structural differences between the rhombohedral and cubic phases of FeF₃ manifest in their physical properties, particularly their thermal stability and magnetic behavior.

Table 2: Comparative Physical Properties of FeF₃ Polymorphs

| Property | Rhombohedral FeF₃ | Cubic FeF₃ (Pm-3m) | Cubic FeF₃ (Fd-3m) |

| Thermal Stability (TGA) | Stable up to ~400°C in inert atmosphere[11] | Decomposition behavior not well-documented | Decomposition behavior not well-documented |

| Phase Transition (DSC) | No major phase transitions before decomposition[11] | Information not readily available | Information not readily available |

| Magnetic Ordering | Antiferromagnetic[12] | Predicted to be Ferromagnetic[2] | Information not readily available |

| Néel Temperature (Tₙ) | ~363 K | Not applicable | Not applicable |

| Mössbauer Spectroscopy | Shows a sextet below Tₙ, characteristic of magnetic ordering[13] | Predicted to show a different hyperfine field | Information not readily available |

4.1. Thermal Analysis

Thermogravimetric analysis (TGA) of rhombohedral FeF₃ typically shows stability up to around 400°C in an inert atmosphere, after which decomposition may occur. Differential scanning calorimetry (DSC) of the rhombohedral phase generally does not reveal any significant phase transitions before the onset of decomposition.[14][15][16][17][18] Detailed and comparative thermal analysis data for the cubic phases are scarce in the existing literature.

4.2. Magnetic Properties

The magnetic properties of the FeF₃ polymorphs are distinct. Rhombohedral FeF₃ is a well-characterized G-type antiferromagnet with a Néel temperature of approximately 363 K.[12] Below this temperature, the magnetic moments of adjacent Fe³⁺ ions align in an antiparallel fashion. In contrast, theoretical calculations predict a ferromagnetic ordering for the Pm-3m cubic phase, which would imply a parallel alignment of magnetic moments.[2] Experimental verification of the magnetic properties of pure cubic FeF₃ phases is limited. Mössbauer spectroscopy is a powerful technique to probe the local magnetic environment of the iron nuclei and can distinguish between the different magnetic ordering of the polymorphs.[13][19]

Phase Transitions

The transition between the rhombohedral and cubic phases of FeF₃ is not as well-documented as in some other trifluoride systems. While it is generally understood that the rhombohedral phase is the most stable form, the specific conditions (temperature, pressure) required to induce a transformation to a cubic phase, or vice versa, are not clearly established in the literature.[20][21][22][23][24] The cubic phases are likely metastable, and their formation is kinetically driven.

Conclusion

The rhombohedral and cubic phases of iron(III) fluoride represent a fascinating case study in polymorphism, with distinct structural and physical properties. The rhombohedral phase, being the thermodynamically stable form, is more readily synthesized and characterized. The cubic phases, on the other hand, are metastable and their isolation requires careful control over synthesis kinetics. While significant progress has been made in understanding the crystallographic and magnetic properties of the rhombohedral phase, further research is needed to fully elucidate the synthesis, properties, and phase transition behavior of the cubic polymorphs. A deeper understanding of these materials will undoubtedly pave the way for their tailored application in a variety of advanced technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrothermal synthesis, characterization and enhanced photocatalytic activity and toxicity studies of a rhombohedral Fe2O3 nanomaterial - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. synthetic-metals.com [synthetic-metals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanochemical pathway for converting fluoropolymers to fluorochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. kohan.com.tw [kohan.com.tw]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. iitk.ac.in [iitk.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. arxiv.org [arxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Rhombohedral-to-cubic structural phase transition in (LaBi)0.7Ba0.3MnO3 manganites: an investigation on the “Cause and Effect” and magneto caloric response - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Solvothermal Synthesis of Iron (III) Fluoride (FeF₃) Nanostructures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron (III) fluoride (B91410) (FeF₃) has emerged as a highly promising cathode material for next-generation lithium-ion batteries due to its high theoretical specific capacity (~237 mAh g⁻¹ for single-electron transfer), high energy density, and the low cost of its constituent elements.[1] However, its practical application has been hindered by poor electronic conductivity and significant volume changes during electrochemical cycling.[2] The synthesis of FeF₃ at the nanoscale is a key strategy to overcome these limitations, as nanostructures can shorten ion diffusion pathways and better accommodate strain.[2][3]

Among various synthesis techniques, the solvothermal method offers a versatile and effective route for producing FeF₃ nanostructures with controlled morphology, particle size, and composition.[4] This method involves a chemical reaction in a sealed vessel (autoclave) where solvents are brought to temperatures above their boiling points, generating high autogenous pressures.[5] This guide provides an in-depth overview of the solvothermal synthesis of FeF₃ nanostructures, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying processes and applications.

Core Principles of Solvothermal Synthesis for FeF₃

The solvothermal process for FeF₃ synthesis leverages elevated temperature and pressure to facilitate the dissolution and reaction of precursors in a non-aqueous solvent.[5] Key parameters such as the choice of iron and fluorine sources, solvent composition, reaction temperature, and duration play crucial roles in determining the final product's phase, crystallinity, size, and morphology.[4]

A common approach involves the transformation of a hydrated iron fluoride precursor, such as FeF₃·3H₂O, into less hydrated or anhydrous forms like FeF₃·0.33H₂O or FeF₃.[6][7] The solvothermal environment facilitates the controlled removal of crystal water, leading to the formation of nanostructures, often with porous characteristics beneficial for electrochemical applications.[6][8]

Experimental Protocols and Methodologies

This section details a generalized protocol for the solvothermal synthesis of FeF₃ nanostructures, based on methodologies reported in the literature. A typical workflow is illustrated in the diagram below.

General Experimental Workflow

References

- 1. f.oaes.cc [f.oaes.cc]

- 2. researchgate.net [researchgate.net]

- 3. Fluoride Cathode Material Innovations for Next-Generation EV Batteries [eureka.patsnap.com]

- 4. Synthesis of iron-fluoride materials with controlled nanostructures and composition through a template-free solvothermal route for lithium ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Solvothermal synthesis - Wikipedia [en.wikipedia.org]

- 6. A Novel Sugar-Assisted Solvothermal Method for FeF2 Nanomaterial and Its Application in LIBs | MDPI [mdpi.com]

- 7. A Novel Sugar-Assisted Solvothermal Method for FeF2 Nanomaterial and Its Application in LIBs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Lewis Acidity of Ferric Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of ferric fluoride (B91410) (FeF3), a compound of increasing interest in materials science and catalysis. This document details the electronic structure, quantitative measures of Lewis acidity, experimental and computational methodologies for its characterization, and its application in catalytic organic synthesis.

Introduction to the Lewis Acidity of Ferric Fluoride

This compound, or iron(III) fluoride, is an inorganic compound with the chemical formula FeF₃. It exists in both anhydrous and hydrated forms.[1] The high electronegativity of the fluorine atoms withdraws electron density from the iron(III) center, rendering it electron-deficient and capable of acting as a Lewis acid—an electron pair acceptor. This inherent Lewis acidity is the foundation of its catalytic activity and its utility in various chemical transformations. Unlike the more commonly used iron(III) chloride, this compound's unique properties, stemming from the strong iron-fluorine bond, offer distinct advantages in specific applications.

Electronic Structure and Bonding

The Lewis acidity of this compound is a direct consequence of its electronic structure. The iron(III) center in FeF₃ has a d⁵ electronic configuration. The highly electronegative fluorine atoms create a significant positive partial charge on the iron atom, making it an effective electrophile. Spectroscopic studies have shown that the Fe-F bond in this compound has a more covalent character than in ferrous fluoride (FeF₂).[2] This increased covalency contributes to the electron-deficient nature of the iron center, thereby enhancing its Lewis acidity. The iron atom in FeF₃ can readily accept a pair of electrons into its vacant orbitals to form a coordinate covalent bond with a Lewis base.

Quantitative Assessment of Lewis Acidity

A quantitative understanding of Lewis acidity is crucial for predicting and controlling chemical reactivity. The most common metric for quantifying the strength of a Lewis acid is its Fluoride Ion Affinity (FIA).

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

Table 1: Gas Phase Ion Energetics Data for this compound

| Parameter | Value (eV) | Method | Reference |

| Electron Affinity | 3.62 ± 0.13 | R-A | Borshchevskii, A.Ya.; Boltalina, O.V.; Sorokin, I.D.; Sidorov, L.N., Thermochemical Quantities for Gas Phase Iron, Uranium, and Molybdenum Fluorides, and Their Negative Ions., J. Chem. Thermodyn., 1988, 20, 5, 523.[3] |

Note: The reported electron affinity is related to the fluoride affinity. The original reference indicates that the fluoride affinity of FeF₃ is greater than that of FeF₂ by 22.6 ± 2.6 kcal/mol.[3]

To provide context, the FIA of other common Lewis acids are provided in the following table.

Table 2: Comparative Fluoride Ion Affinities (FIA) of Selected Lewis Acids

| Lewis Acid | Fluoride Ion Affinity (kJ/mol) |

| BF₃ | 342 |

| AlCl₃ | 489 (gas-phase monomer) |

| SbF₅ | 490 |

| B(C₆F₅)₃ | 452 |

Experimental and Computational Protocols for Determining Lewis Acidity

Several experimental and computational methods are employed to characterize the Lewis acidity of compounds like this compound.

The Gutmann-Beckett Method

The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance in solution.[1] It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change is used to calculate the acceptor number (AN), a quantitative measure of Lewis acidity.

-

Preparation of Solutions:

-

Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a dry, weakly coordinating solvent (e.g., deuterated dichloromethane (B109758) or benzene).

-

Prepare a solution or suspension of the solid Lewis acid (e.g., this compound) in the same deuterated solvent. Anhydrous conditions are crucial to prevent hydrolysis of the Lewis acid.

-

-

NMR Measurement:

-

Acquire a ³¹P NMR spectrum of the Et₃PO stock solution to determine the chemical shift of the free probe molecule.

-

Add a known amount of the Lewis acid solution/suspension to the Et₃PO solution.

-

Acquire a ³¹P NMR spectrum of the resulting mixture. The formation of the Lewis acid-base adduct will result in a new, downfield-shifted peak.

-

-

Calculation of Acceptor Number (AN):

-

The acceptor number is calculated using the following formula: AN = 2.21 × (δ_sample - δ_hexane) where δ_sample is the chemical shift of the Et₃PO-Lewis acid adduct and δ_hexane is the chemical shift of Et₃PO in hexane (B92381) (41.0 ppm), which is defined as AN = 0.

-

Computational Chemistry Methods

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and reactivity of Lewis acids. These methods can be used to calculate properties such as fluoride ion affinity, molecular electrostatic potential, and the energies of frontier molecular orbitals (LUMO), which all provide insights into Lewis acidity.

-

Model Building:

-

Construct the 3D structures of the Lewis acid (e.g., FeF₃) and its fluoride adduct (e.g., [FeF₄]⁻) using a molecular modeling software.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimizations and frequency calculations for both the Lewis acid and its fluoride adduct using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**). The absence of imaginary frequencies confirms that the optimized structures correspond to local minima on the potential energy surface.

-

-

Energy Calculation:

-

Calculate the electronic energies of the optimized structures.

-

-

FIA Calculation:

-

The fluoride ion affinity is calculated as the negative of the enthalpy change (ΔH) for the reaction: LA + F⁻ → [LA-F]⁻

-

ΔH can be calculated from the computed electronic energies, including zero-point vibrational energy (ZPVE) corrections and thermal corrections to enthalpy.

-

Catalytic Applications of this compound

The Lewis acidity of this compound makes it an effective catalyst in a variety of organic transformations, particularly in cross-coupling reactions and the synthesis of cyanohydrins.

Kumada-Type Cross-Coupling Reactions

This compound, in combination with N-heterocyclic carbene (NHC) ligands, has been shown to be an effective catalyst for the Kumada-type cross-coupling of aryl chlorides with alkyl Grignard reagents. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Caption: Proposed catalytic cycle for the FeF₃-catalyzed Kumada cross-coupling reaction.

In this proposed cycle, the Fe(III) in this compound is first reduced by the Grignard reagent to a more active Fe(I) species. This is followed by oxidative addition of the aryl chloride to the iron center, transmetalation with the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the active catalyst.

Cyanohydrin Synthesis

This compound can also catalyze the addition of cyanide to aldehydes, leading to the formation of cyanohydrins.[1] Cyanohydrins are valuable intermediates in organic synthesis, serving as precursors to α-hydroxy acids, β-amino alcohols, and other important functional groups.

Caption: Proposed mechanism for the FeF₃-catalyzed synthesis of cyanohydrins.

In this mechanism, the Lewis acidic this compound coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack. The cyanide ion then attacks the electrophilic carbonyl carbon, forming a cyanohydrin adduct. Subsequent protonation yields the final cyanohydrin product and regenerates the this compound catalyst.

Conclusion

This compound is a versatile Lewis acid with significant potential in catalysis and materials science. Its Lewis acidity, which can be quantified by its fluoride ion affinity and assessed through experimental and computational methods, underpins its catalytic activity. The applications of this compound in Kumada-type cross-coupling reactions and cyanohydrin synthesis highlight its utility in the formation of important chemical bonds. Further research into the catalytic mechanisms and the development of new applications for this readily available and cost-effective Lewis acid is an active and promising area of investigation.

References

Iron(III) Fluoride: A Comprehensive Technical Guide to Environmental and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental and safety considerations associated with Iron(III) Fluoride (B91410) (FeF₃). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, use, and disposal of this compound. This document summarizes key toxicological and ecotoxicological data, outlines experimental protocols for safety assessment, and visualizes critical biological pathways and safety workflows.

Toxicological Profile

Iron(III) Fluoride is classified as a hazardous substance, primarily due to the toxic effects of the fluoride ion upon dissociation.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2][3][4][5] Ingestion of iron compounds can lead to lethargy, vomiting, and other severe symptoms.[1][6] The primary health hazards are associated with its corrosive nature and the systemic effects of fluoride.[1]

Acute Toxicity Data

Quantitative toxicity data for Iron(III) Fluoride is limited. The available data, primarily for sodium fluoride (NaF) and the fluoride ion, are presented below as a conservative proxy. It is crucial to handle FeF₃ with the assumption of high toxicity.

| Parameter | Value | Species | Route | Source |

| FeF₃ LD₅₀ | 18 mg/kg | Mouse | Intravenous | [6] |

| NaF LD₅₀ | 52 - 200 mg/kg | Rat | Oral | [4] |

| Fluoride (as F⁻) Probable Lethal Oral Dose | 5 g (for a 70 kg human) | Human | Oral | [1] |

Carcinogenicity

Based on available information, Iron(III) Fluoride is not classified as a carcinogen by IARC, NTP, or OSHA.[2]

Experimental Protocols for Toxicity Assessment

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are recommended for assessing the toxicity of chemical substances. The following are summaries of relevant guidelines applicable to FeF₃.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

Methodology:

-

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

-

Housing and Feeding: Animals are housed in appropriate conditions with standard diet and drinking water. A fasting period is required before administration of the test substance.

-

Dose Levels and Administration: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally in a single dose via gavage.

-

Observations: Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The LD₅₀ is determined based on the dose at which mortality is observed. The substance is then classified into a toxicity category based on the GHS.

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline details the procedure for assessing skin irritation and dermal toxicity.

Methodology:

-

Test Animals: Healthy, young adult rodents with clipped fur.

-

Application of Substance: The test substance is applied uniformly to a shaved area of the back (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observations: After the exposure period, the dressing is removed, and the skin is observed for signs of irritation (erythema and edema) at specified intervals (e.g., 1, 24, 48, and 72 hours). Systemic toxicity signs and mortality are also recorded for 14 days.

-

Endpoint: The LD₅₀ is calculated, and the substance is evaluated for its potential to cause skin irritation and systemic toxicity via dermal absorption.

Cellular Mechanisms of Fluoride Toxicity

Fluoride ions can disrupt cellular processes through various signaling pathways, leading to apoptosis (programmed cell death) and other toxic effects.

Fluoride-Induced Apoptosis via the p53 Signaling Pathway

Fluoride exposure can induce apoptosis by activating the tumor suppressor protein p53. This activation can occur through various upstream signals, including DNA damage and oxidative stress.

Caption: Fluoride-induced p53-mediated apoptosis pathway.

Fluoride-Induced Cellular Stress via the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical route through which fluoride exerts its toxic effects, leading to cellular stress and apoptosis.

Caption: Fluoride-induced MAPK signaling pathway leading to cellular stress.

Environmental Fate and Ecotoxicological Profile

The primary environmental concern with Iron(III) Fluoride is the release of fluoride ions into aquatic and terrestrial ecosystems.[1] Fluoride is naturally present in the environment, but elevated concentrations from anthropogenic sources can be harmful to wildlife.[7]

Ecotoxicity Data

Specific ecotoxicity data for FeF₃ is scarce. The following table presents data for the fluoride ion, which should be considered when assessing the environmental risk of FeF₃.

| Parameter | Value (mg/L) | Species | Test Duration | Source |

| EC₅₀ | 10 - 48 | Daphnia magna (Water Flea) | 48 hours | [7] |

| LC₅₀ | 51 - 193 | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | [8] |

| EC₅₀ | 43 - 122 | Freshwater Algae | 72-96 hours | [7] |

| NOEC (Reproduction) | 3.7 | Daphnia magna (Water Flea) | 21 days | [7] |

Environmental Fate

In soil, fluoride mobility is generally low due to adsorption and precipitation reactions.[7] In aquatic environments, fluoride does not significantly biomagnify in the food chain, but it can accumulate in the skeletal tissues of aquatic organisms.[7]

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with Iron(III) Fluoride.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., neoprene or PVC), a chemical apron, and protective clothing.[6]

-

Respiratory Protection: A NIOSH-approved respirator with a filter for dusts and acid gases.[6]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid creating dust.[2]

-

Store in a cool, dry, and tightly sealed container, away from incompatible materials such as moisture and strong bases.[2]

Experimental Workflow for a Chemical Spill Response

A systematic approach is critical in the event of an Iron(III) Fluoride spill. The following workflow outlines the key steps for a safe and effective response.

Caption: Workflow for responding to an Iron(III) Fluoride spill.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[2] It is recommended to contact a licensed professional waste disposal service.[2] Do not allow the material to enter drains or the environment.[2]

Conclusion

Iron(III) Fluoride is a valuable compound in research and development, but it poses significant health and environmental risks if not handled properly. A thorough understanding of its toxicological profile, adherence to safe handling protocols, and preparedness for emergency situations are essential for protecting personnel and the environment. This guide provides a foundational understanding of these considerations to promote a culture of safety in the laboratory and beyond.

References

- 1. Iron fluoride (FeF3) | F3Fe | CID 24552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. utsi.edu [utsi.edu]

- 3. Iron(III) fluoride - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. dce2.au.dk [dce2.au.dk]

- 8. waterquality.gov.au [waterquality.gov.au]

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Fluoride Trihydrate (FeF₃·3H₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) fluoride (B91410) trihydrate (FeF₃·3H₂O), also known as ferric fluoride trihydrate, is an inorganic compound that has garnered significant interest in various scientific fields.[1][2] While its anhydrous counterpart, FeF₃, is a white solid, the trihydrate typically appears as light pink or pale yellow to off-white crystalline powder.[1][3][4][5] Its utility spans from ceramics production to catalysis in organic synthesis and potential applications in materials science, including as a precursor for cathode materials in lithium-ion batteries.[3][6][7] This document provides a comprehensive overview of the physical and chemical properties of FeF₃·3H₂O, detailed experimental protocols for its characterization, and a summary of its applications, tailored for a scientific audience.

Physical Properties

Iron(III) fluoride trihydrate is a hygroscopic solid.[1][3] Its fundamental physical characteristics are summarized in the table below, providing a quantitative look at its key properties.

| Property | Value | References |

| Molecular Formula | FeF₃·3H₂O | [4][8] |

| Molar Mass | 166.89 g/mol | [1][4][8] |

| Appearance | Light pink, pale yellow, or off-white to pale brown crystalline solid | [1][3][4][5][9] |

| Density | 2.3 g/cm³ (2300 kg/m ³) | [1][5] |

| Solubility in Water | 49.5 g/100 mL | [1] |

| Solubility in other solvents | Negligible in alcohol, ether, and benzene | [1][3] |

| Melting Point | Decomposes upon heating | [6] |

| Boiling Point | Not applicable | [5] |

Chemical Properties and Reactivity

FeF₃·3H₂O exhibits distinct chemical behaviors, particularly concerning its structure, thermal stability, and reactivity. The iron is in the +3 oxidation state.[5] It is known to be a thermally robust, antiferromagnetic solid.[1]

| Property | Description | References |

| Crystal Structure | Two polymorphs exist: α-form and β-form. The β-form has a P4/m space group. | [1][10] |